molecular formula C18H15N3O3 B2891651 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide CAS No. 131548-12-4

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide

Cat. No.: B2891651
CAS No.: 131548-12-4
M. Wt: 321.336
InChI Key: BTTIWTIBWOPJMI-KPKJPENVSA-N
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Description

“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)cinnamamide” is a derivative of cinnamamides . Cinnamic acid, from which cinnamamides are derived, is a natural organic acid in plants with high safety and a variety of pharmacological activities . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties .


Synthesis Analysis

The synthesis of cinnamamides from methyl cinnamates and phenylethylamines was catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied . Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of cinnamamides from methyl cinnamates and phenylethylamines were catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method were studied .

Scientific Research Applications

Computational and Pharmacological Evaluation

Research highlights the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, including their binding and moderate inhibitory effects in assays related to toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. Compound variations show good affinity for COX-2 and 5-LOX, correlating to their highest analgesic and anti-inflammatory effects, with some showing significant antioxidant potential and potent effects in toxicity assessment and tumor inhibition (M. Faheem, 2018).

Corrosion Inhibition

Studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid media, revealing their excellent performance and the assumption of adsorption of oxadiazole molecules on the metal surface, providing significant information about the inhibitory behavior of these compounds (M. Bouklah et al., 2006).

Antimicrobial Evaluation

New derivatives of 1,3,4-oxadiazole have been assessed for their antibacterial and antifungal activities against various pathogens. The studies found varying inhibitory effects with specific compounds showing significant effects on bacterial strains and fungal samples, suggesting the potential for future therapeutic properties improvement (Yasin SarveAhrabi et al., 2021).

Anti-Ischemic Activity

Cinnamide derivatives have been synthesized and evaluated for their anti-ischemic activity, indicating effective activities against neurotoxicity induced by glutamine in PC12 cells and demonstrating a protective effect on cerebral infarction (Jian-gang Zhong et al., 2018).

Anticancer Evaluation

The synthesis and anticancer evaluation of 1,3,4-oxadiazole containing cinnamic acid derivatives have been explored, showing that these compounds possess good to moderate activity against various human cancer cell lines, highlighting their potential as anticancer agents (T. Yakantham et al., 2019).

Properties

IUPAC Name

(E)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-23-15-10-8-14(9-11-15)17-20-21-18(24-17)19-16(22)12-7-13-5-3-2-4-6-13/h2-12H,1H3,(H,19,21,22)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTIWTIBWOPJMI-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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